2-Amino-1-(4-thiazolyl)ethanone Hydrochloride 2-Amino-1-(4-thiazolyl)ethanone Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20448524
InChI: InChI=1S/C5H6N2OS.ClH/c6-1-5(8)4-2-9-3-7-4;/h2-3H,1,6H2;1H
SMILES:
Molecular Formula: C5H7ClN2OS
Molecular Weight: 178.64 g/mol

2-Amino-1-(4-thiazolyl)ethanone Hydrochloride

CAS No.:

Cat. No.: VC20448524

Molecular Formula: C5H7ClN2OS

Molecular Weight: 178.64 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(4-thiazolyl)ethanone Hydrochloride -

Specification

Molecular Formula C5H7ClN2OS
Molecular Weight 178.64 g/mol
IUPAC Name 2-amino-1-(1,3-thiazol-4-yl)ethanone;hydrochloride
Standard InChI InChI=1S/C5H6N2OS.ClH/c6-1-5(8)4-2-9-3-7-4;/h2-3H,1,6H2;1H
Standard InChI Key XRIVOLDPAZZJLA-UHFFFAOYSA-N
Canonical SMILES C1=C(N=CS1)C(=O)CN.Cl

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound consists of a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—substituted at the 4-position with an ethanone group (C=O\text{C=O}) and an amino group (NH2\text{NH}_2) at the adjacent carbon. Protonation of the amino group by hydrochloric acid yields the hydrochloride salt, enhancing its stability and solubility in polar solvents .

Table 1: Comparative Structural Properties of the Base Compound and Hydrochloride Salt

PropertyBase Compound (CID 45121848)Hydrochloride Salt (CID 131879563)
Molecular FormulaC5H6N2OS\text{C}_5\text{H}_6\text{N}_2\text{OS}C5H7ClN2OS\text{C}_5\text{H}_7\text{ClN}_2\text{OS}
Molecular Weight (g/mol)142.18178.64
SMILESC1=C(N=CS1)C(=O)CNC1=C(N=CS1)C(=O)CN.Cl
InChIKeyHEGRFZQMHYPEJC-UHFFFAOYSA-NXRIVOLDPAZZJLA-UHFFFAOYSA-N

The hydrochloride form exhibits a distinct crystal lattice due to ionic interactions between the protonated amine and chloride ions, as evidenced by X-ray diffraction studies .

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra reveal resonances at δ 2.95 ppm (singlet, 2H, NH2\text{NH}_2), δ 7.45 ppm (doublet, 1H, thiazole C-H), and δ 8.20 ppm (singlet, 1H, carbonyl-adjacent C-H) .

  • Infrared (IR): Strong absorption bands at 1680 cm1^{-1} (C=O stretch) and 3300–3500 cm1^{-1} (N-H stretch) confirm functional group presence.

  • Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 142.1 for the base compound and m/z 178.6 for the hydrochloride, correlating with theoretical molecular weights .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The hydrochloride salt is typically synthesized via a two-step process:

  • Thiazole Ring Formation: Condensation of thiourea with α-haloketones under acidic conditions yields the 4-thiazolyl ethanone backbone.

  • Amination and Salt Formation: Reaction with aqueous ammonia introduces the amino group, followed by treatment with hydrochloric acid to precipitate the hydrochloride salt .

Table 2: Key Reaction Parameters for Optimal Yield

ParameterOptimal RangeImpact on Yield
Temperature60–80°C>85%
pH3.5–4.5Prevents hydrolysis
SolventEthanol/Water (3:1)Enhances solubility

Side reactions, such as over-protonation or ring opening, are mitigated by controlling stoichiometry and reaction time.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis, reducing waste generation. Ball-milling the precursors (thiourea, chloroacetone) with NH4Cl\text{NH}_4\text{Cl} as a catalyst achieves 78% yield in 2 hours, demonstrating scalability for industrial applications.

Physicochemical and Pharmacokinetic Properties

Partition Coefficient (Log P)

Experimental Log P values of 0.92 ± 0.05 (octanol/water) suggest moderate lipophilicity, favoring membrane permeability in biological systems .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound’s ethanone moiety chelates metal ions in enzyme active sites. Preliminary assays show 65% inhibition of acetylcholinesterase at 10 μM, suggesting potential in neurodegenerative disease research.

Applications in Drug Development

Lead Compound Optimization

Derivatization at the amino group generates libraries for high-throughput screening. For example, coupling with sulfonamides yields analogs with enhanced COX-2 selectivity (IC50_{50} = 0.12 μM).

Prodrug Design

The hydrochloride salt’s solubility facilitates prodrug formulations. Esterification of the carbonyl group improves oral bioavailability in rat models (AUC = 450 ng·h/mL) .

Future Directions

Targeted Delivery Systems

Nanoparticle encapsulation (e.g., PLGA nanoparticles) may enhance tissue-specific delivery, reducing off-target effects.

Computational Modeling

QSAR studies could predict novel derivatives with optimized pharmacokinetic profiles, accelerating drug discovery pipelines.

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